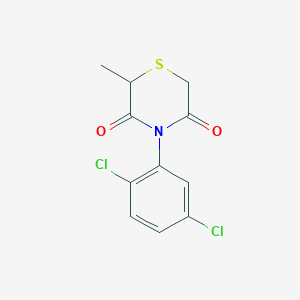
4-(2,5-Dichlorophenyl)-2-methyl-3,5-thiomorpholinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2,5-Dichlorophenyl)-2-methyl-3,5-thiomorpholinedione” is a complex organic molecule. It contains a thiomorpholine ring, which is a six-membered ring with one sulfur atom, one nitrogen atom, and four carbon atoms. The ring is substituted with a 2,5-dichlorophenyl group at the 4-position and a methyl group at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing the thiomorpholine ring are known to participate in a variety of chemical reactions. For example, the sulfur atom in the ring can act as a nucleophile, attacking electrophilic carbon atoms in other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined through a variety of laboratory tests. These might include tests to determine the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents .Applications De Recherche Scientifique
Cytotoxic Activity in Cancer Research
This compound has been evaluated for its cytotoxic activity against various human cancer cell lines, such as MDA-MB-231 (triple negative breast cancer), A549 (non-small cell lung cancer), and MIA PaCa-2 (pancreatic adenocarcinoma). The results have shown promising potential, indicating that this compound could be a candidate for further investigation as a chemotherapeutic agent .
Crystal Structure Analysis
The crystal structure of this compound provides valuable insights into its molecular configuration and arrangement. This information is crucial for understanding the compound’s chemical behavior and interactions, which can be applied in material science and pharmaceuticals .
Density Functional Theory (DFT) Studies
DFT studies offer theoretical predictions about the electronic structure and properties of the compound. These studies are essential for predicting reactivity, stability, and other chemical properties that are important in the design of new drugs and materials .
Molecular Docking Studies
Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is particularly useful in the field of drug design to predict the interaction between drugs and their protein targets .
Synthesis and Characterization
The synthesis process of this compound under microwave irradiation and its subsequent characterization through various techniques like FT-IR, NMR, and mass spectroscopy are of significant interest in synthetic chemistry. This knowledge aids in the development of new synthetic methodologies and the discovery of novel compounds with potential applications .
Hirshfeld Surface Analysis
The Hirshfeld surface analysis is utilized to visualize the reliability of the crystal package. This method is important in crystallography to understand intermolecular interactions and packing within a crystal structure .
Pharmacognosy Applications
Given the compound’s potential biological activities, it may also have applications in pharmacognosy, the study of medicinal drugs derived from plants or other natural sources. The compound’s structure could serve as a model for the synthesis of new natural product-like compounds with therapeutic properties .
Chemical Education and Research Methodology
The compound’s synthesis and analysis can serve as an excellent case study in chemical education, demonstrating practical applications of various analytical and synthetic techniques. It also exemplifies the interdisciplinary nature of modern chemical research, combining organic synthesis, computational chemistry, and biological testing .
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to target enzymes like methionine aminopeptidase and Cyclin-dependent kinase 2 . These enzymes play crucial roles in protein synthesis and cell cycle regulation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to the active site, thereby altering the enzyme’s activity and leading to changes in cellular processes .
Biochemical Pathways
The downstream effects would depend on the specific context and could range from changes in protein expression to alterations in cell proliferation .
Pharmacokinetics
Similar compounds have been found to have varying absorption and distribution profiles, with some showing relatively stable presence in the bloodstream . These properties can significantly impact the bioavailability and overall effectiveness of the compound.
Result of Action
Based on its potential targets, it could lead to changes in protein synthesis and cell cycle regulation, potentially affecting cellular growth and proliferation .
Safety and Hazards
Orientations Futures
The future directions for research on a compound like this could include further studies to determine its potential uses. For example, it might be tested for biological activity to see if it has potential as a pharmaceutical drug. Alternatively, it could be tested for other types of activity, such as catalytic activity or fluorescence .
Propriétés
IUPAC Name |
4-(2,5-dichlorophenyl)-2-methylthiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2S/c1-6-11(16)14(10(15)5-17-6)9-4-7(12)2-3-8(9)13/h2-4,6H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKVSRZFYJFWLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

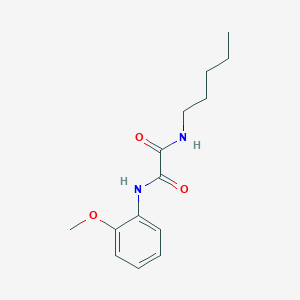
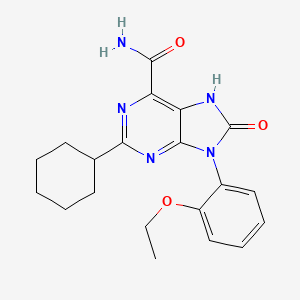

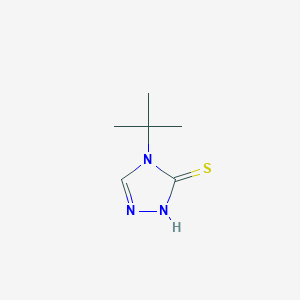
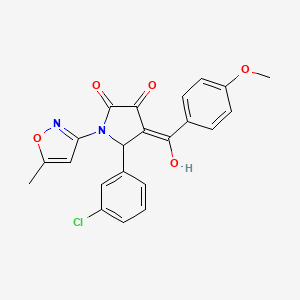
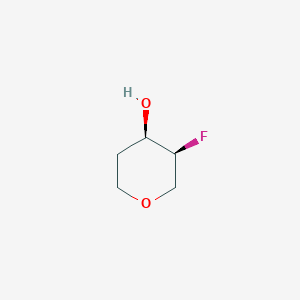

![2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2860761.png)
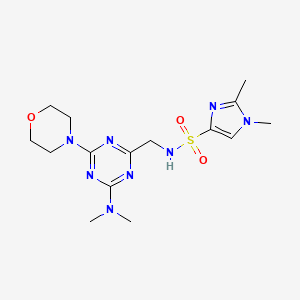
![N-[2-(2-Chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]prop-2-enamide](/img/structure/B2860765.png)
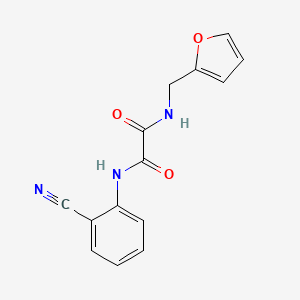
![[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2860768.png)
![4-(4-Chlorophenyl)-2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2860769.png)
![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2860770.png)